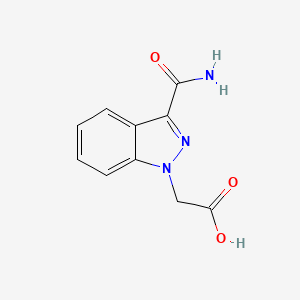

(3-Carbamoyl-indazol-1-yl)-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-(3-carbamoylindazol-1-yl)acetic acid |

InChI |

InChI=1S/C10H9N3O3/c11-10(16)9-6-3-1-2-4-7(6)13(12-9)5-8(14)15/h1-4H,5H2,(H2,11,16)(H,14,15) |

InChI Key |

SLLJMGCWWJSXQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC(=O)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Carbamoyl Indazol 1 Yl Acetic Acid and Its Analogs

Retrosynthetic Analysis of the (3-Carbamoyl-indazol-1-yl)-acetic acid Scaffold

A logical retrosynthetic analysis of this compound suggests three primary bond disconnections. The most straightforward disconnection is the N1-C bond of the acetic acid moiety, which points to an N-alkylation of a 1H-indazole-3-carboxamide precursor. This is a common and highly researched transformation for indazole derivatives.

A second disconnection can be made at the C3-amide bond, suggesting that the carbamoyl (B1232498) group can be formed from a precursor such as 1H-indazole-3-carboxylic acid or its corresponding ester. This approach involves a standard amidation reaction late in the synthesis.

The third and most fundamental disconnection breaks the indazole ring itself. This leads back to simpler, substituted benzene derivatives that can be cyclized to form the bicyclic indazole core. The specific starting materials would depend on the chosen cyclization strategy. For instance, a Davis–Beirut reaction might start from a substituted 2-nitrobenzylamine derivative, while other methods could involve the cyclization of o-haloaryl N-sulfonylhydrazones or diazotization of o-alkynylanilines. nih.govresearchgate.net

This analysis reveals two primary synthetic strategies:

Linear Synthesis: Construct the indazole ring first, then sequentially functionalize at the C3 and N1 positions. This approach offers flexibility but requires careful control of regioselectivity during the N1-alkylation step.

Convergent Synthesis: Prepare a pre-functionalized benzene derivative that already contains the precursors for the carbamoyl and acetic acid groups, followed by a final ring-closing cyclization reaction.

Established Synthetic Routes to the Core Indazole Ring System

The synthesis of the indazole nucleus is a well-established field with numerous methodologies developed to accommodate various substitution patterns. nih.gov

The formation of the indazole ring can be achieved through several classic and modern cyclization reactions, which typically involve the formation of the N-N bond or a C-N bond in the final step.

From Isatins or Anthranilic Acids: 1H-Indazole-3-carboxylic acid can be prepared from the ring-opening of isatin in an aqueous alkali, followed by diazotization and reductive cyclization. chemicalbook.com Similarly, the diazonium salt of o-aminobenzoic acid can undergo reductive cyclization with aqueous sodium sulfite to yield 1H-indazole. chemicalbook.com

From o-Toluidine Derivatives: A general route involves the diazotization of o-toluidine, followed by a ring closure that incorporates the methyl group. chemicalbook.com

Hydrazone Cyclization: The cyclization of hydrazones is a widely used method. For example, o-haloaryl N-sulfonylhydrazones can be cyclized using copper catalysts to form 1H-indazoles. nih.gov Another approach involves the palladium-catalyzed intramolecular C-N bond formation. caribjscitech.com

Reductive Cyclization: Ortho-imino-nitrobenzene substrates can undergo reductive cyclization, promoted by reagents like tri-n-butylphosphine, to afford the indazole ring system. organic-chemistry.org

| Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Isatin | Aqueous alkali, NaNO2, HCl | Ring-opening, Diazotization, Reductive Cyclization | chemicalbook.com |

| o-Toluidine | NaNO2, Acetic Acid | Diazotization, Ring Closure | chemicalbook.com |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)2·H2O | Copper-Catalyzed Cyclization | nih.gov |

| 2-Halophenyl Acetylenes | Aryl Hydrazine | Condensation/Cyclization | caribjscitech.com |

Functionalization at the C3 position of the indazole ring is crucial for introducing the carbamoyl group. This can be accomplished either by building the group from a precursor or through direct C-H functionalization.

One of the most common methods involves the synthesis of 1H-indazole-3-carboxylic acid, which serves as a versatile intermediate. This acid can be activated and coupled with ammonia or an ammonia equivalent to form the primary amide (carboxamide). A typical procedure involves using standard peptide coupling agents such as N-Hydroxybenzotriazole (HOBT) and N,N'-dicyclohexylcarbodiimide (DCC) or (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) in a suitable solvent like N,N-Dimethylformamide (DMF).

More recent methods have explored the direct carbamoylation of the indazole C-H bond. While direct functionalization of 1H-indazoles can be challenging, methods for 2H-indazoles have been developed. researchgate.netchim.it For instance, a metal-free protocol for the direct C3-carbamoylation of 2H-indazoles uses oxamic acids as carbamoyl radical sources in the presence of an oxidant like ammonium persulfate. researchgate.net Another advanced method utilizes visible light photocatalysis for the oxidative decarboxylation coupling of 2H-indazoles with oxamic acids, providing a transition-metal-free route to C3-carbamoylated products. nih.govfrontiersin.org Although these methods are reported for 2H-indazoles, they represent the frontier of C-H functionalization and may be adaptable for 1H-isomers.

The final key step in the synthesis is the introduction of the acetic acid group at the N1 position of the indazole ring. This is typically achieved via N-alkylation using a two-carbon electrophile, such as ethyl bromoacetate or a similar reagent, followed by saponification of the resulting ester. A significant challenge in this step is controlling the regioselectivity of the alkylation, as indazoles can be alkylated at either the N1 or N2 position. nih.gov

The reaction of a 1H-indazole-3-carboxamide with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF or THF) would lead to a mixture of N1 and N2-alkylated products. The subsequent hydrolysis of the ester under basic conditions (e.g., NaOH or LiOH) would yield the final this compound.

Achieving high regioselectivity for N1-alkylation is a central problem in indazole chemistry. researchgate.netnih.gov The ratio of N1 to N2 products is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric nature of the substituents on the indazole ring. nih.govd-nb.info

Research has shown that for many C3-substituted indazoles, the use of sodium hydride (NaH) as the base in tetrahydrofuran (THF) provides high selectivity for the N1 isomer. nih.govd-nb.info For instance, high N1 regioselectivity (>99%) was observed for indazoles with 3-carboxymethyl and 3-carboxamide substituents under these conditions. nih.gov The high selectivity is often attributed to thermodynamic control, where the N1-substituted product is the more stable isomer. rsc.orgnih.gov

Steric hindrance at positions flanking the nitrogen atoms also plays a critical role. Substituents at the C7 position can sterically hinder the N1 position, leading to preferential alkylation at N2. nih.govd-nb.info Conversely, bulky substituents at the C3 position may favor N1 alkylation. The choice of the alkylating agent can also influence the outcome. nih.gov

| Indazole Substituent | Base/Solvent System | Outcome | Reference |

|---|---|---|---|

| 3-Carboxamide | NaH / THF | >99% N1-selectivity | nih.gov |

| 3-Carboxymethyl | NaH / THF | >99% N1-selectivity | nih.gov |

| Unsubstituted | Various | Mixture of N1 and N2 isomers | d-nb.info |

| 7-Carboxylate | - | Remained unreactive (likely due to sterics) | nih.gov |

Alkylation and Functionalization at the N1-Position to Incorporate the Acetic Acid Moiety

Novel Synthetic Approaches and Methodological Advancements

Recent years have seen the emergence of novel methodologies for indazole synthesis and functionalization that offer milder conditions, improved efficiency, and new pathways to complex derivatives. nih.govdoaj.org

Photocatalysis and electrochemistry are providing new avenues for constructing the indazole core through radical cyclization or cross-dehydrogenative coupling reactions. doaj.org For example, Rh(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones have been developed as a straightforward strategy to produce functionalized 1H-indazoles. researchgate.net

In the area of functionalization, a visible-light-promoted, transition-metal-free method for the direct decarboxylation/carbamoylation of 2-aryl-2H-indazoles has been reported. frontiersin.org This approach uses oxamic acids as the carbamoyl source and demonstrates excellent functional group tolerance, highlighting its potential for late-stage modification of complex molecules. nih.govfrontiersin.org

Furthermore, novel cascade reactions are being discovered. A recently developed method allows for the synthesis of indazole acetic acid scaffolds from 3‐amino‐3‐(2‐nitroaryl)propanoic acids. researchgate.netdiva-portal.orgwhiterose.ac.uk This transition-metal-free approach involves heating the starting material with a nucleophile/solvent under basic conditions, leading to different indazole acetic acid derivatives depending on the alcohol used as the solvent. researchgate.netdiva-portal.org These advancements provide powerful tools for the synthesis of this compound and a diverse range of its analogs for various applications.

Transition Metal-Free Transformations for C3-Carbamoylation of Indazoles

Recent advancements in organic synthesis have led to the development of transition metal-free methods for the C3-carbamoylation of indazoles, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. One such innovative approach involves a visible-light-promoted, transition-metal-free, and strong-oxidant-free method for the direct decarboxylative carbamoylation of 2-aryl-2H-indazoles. This method utilizes oxamic acids as the carbamoylating source, 4CzIPN as a photocatalyst, and cesium carbonate (Cs₂CO₃) as a base under mild conditions. The reaction is tolerant of a wide range of sensitive and sterically hindered functional groups. This protocol has shown great potential in the late-stage modification of drug molecules and the N-terminal modification of peptides. The proposed mechanism for this transformation involves a radical pathway.

While this method has been demonstrated for 2H-indazoles, the principles could potentially be adapted for the C3-functionalization of 1H-indazoles, which are precursors to this compound.

N-N Bond-Forming Reactions for Indazole Acetic Acids

A novel and efficient cascade N-N bond-forming reaction has been developed for the synthesis of indazole acetic acid scaffolds. This methodology allows for the convenient synthesis of various indazole acetic acid derivatives by heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile or solvent under basic conditions. This reaction is notable for its tolerance of a range of functional groups and electronic effects on the aromatic ring. In total, 23 novel indazole acetic acids have been synthesized and characterized using this method, highlighting its broad applicability. researchgate.net

This synthetic strategy provides a direct route to the indazole acetic acid core of the target molecule, "this compound," starting from readily available precursors. The subsequent introduction of the carbamoyl group at the C3 position would complete the synthesis.

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles is becoming increasingly important in the synthesis of pharmaceutical compounds, including indazole derivatives. Key aspects of green chemistry, such as the use of safer solvents, waste reduction, and energy efficiency, are being applied to optimize synthetic routes. For instance, the use of polyethylene glycol (PEG) as a green solvent has been reported for the synthesis of 2H-indazoles. Furthermore, methodologies that avoid the use of heavy metal catalysts contribute to a greener synthetic process. The visible-light-promoted C3-carbamoylation mentioned earlier is an example of a greener approach as it avoids transition metals and harsh oxidants. While not specifically detailed for this compound, the application of such principles, including the use of greener solvents and catalysts and minimizing protection/deprotection steps, would be a key consideration in its large-scale synthesis.

Regioselectivity and Stereochemical Control in Synthesis

A critical challenge in the synthesis of N-substituted indazoles, including this compound, is controlling the regioselectivity of N-alkylation. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of N1 and N2 isomers. The desired product, this compound, is the N1-substituted isomer.

Several strategies have been developed to achieve regioselective N-alkylation of indazoles. The choice of base, solvent, and the nature of the substituent at the C3 position can significantly influence the N1/N2 ratio. For instance, it has been demonstrated that for C3-substituted indazoles, including those with a 3-carboxamide group, the use of sodium hydride (NaH) in tetrahydrofuran (THF) can lead to high N1-regioselectivity (>99%). beilstein-journals.orgnih.gov This high selectivity is crucial for an efficient synthesis of the target compound.

The general approaches to obtaining N1-substituted indazoles involve either incorporating the substituent before the indazole ring formation or by direct N-alkylation of the pre-formed indazole ring. beilstein-journals.org The latter approach requires careful optimization of reaction conditions to ensure high regioselectivity.

While stereochemical control is not a factor for the acetic acid moiety in the parent compound, it would become important in analogs with chiral centers on the acetic acid side chain. The synthesis of various α-substituted indazole acetic acids, such as hydroxy and alkoxy derivatives, suggests that methods for introducing stereocenters could be developed. researchgate.net

Derivatization Strategies for Structural Exploration

To explore the structure-activity relationship (SAR) of this compound and to develop analogs with improved properties, various derivatization strategies can be employed. These strategies typically involve modifications at the indazole ring and variations of the carbamoyl substituent.

Systematic Modifications on the Indazole Ring

Systematic modifications of the indazole ring can provide valuable insights into how changes in electronic and steric properties affect the biological activity of the molecule. A wide range of substituted indazole-3-carboxamides have been synthesized and evaluated for various biological activities. nih.gov

Table 1: Examples of Systematic Modifications on the Indazole Ring of Indazole-3-Carboxamide Analogs

| Position of Substitution | Type of Substituent | Reference |

| C5 | Fluoro | nih.gov |

| C5 | Methyl | nih.gov |

| C5 | Methoxy | nih.gov |

| C3 | 3-Aryl | nih.gov |

| C3 | Pyrrolopyridinyl | nih.gov |

| C5 | Carboxamide | nih.gov |

| Multiple Positions | Trichloro | nih.gov |

These modifications can be introduced by using appropriately substituted starting materials for the indazole synthesis or by post-synthetic modification of the indazole core. For example, halogenation, nitration, and other electrophilic aromatic substitution reactions can be performed on the indazole ring, followed by further functional group transformations.

Variations of the Carbamoyl Substituent

The carbamoyl group at the C3 position is a key feature of the molecule and is ripe for modification to explore its role in biological interactions. The synthesis of a variety of N-substituted indazole-3-carboxamides has been reported, demonstrating the feasibility of introducing diverse functionalities at this position. nih.gov

The general method for creating these variations involves the coupling of 1H-indazole-3-carboxylic acid with a wide range of primary and secondary amines using standard peptide coupling reagents. This allows for the introduction of various alkyl, aryl, and heterocyclic moieties.

Table 2: Examples of Variations of the Carbamoyl Substituent in Indazole-3-Carboxamide Analogs

| Amine Used for Coupling | Resulting Carboxamide Substituent | Reference |

| Benzylamine | N-benzyl-1H-indazole-3-carboxamide | |

| Morpholine | (1H-indazol-3-yl)(morpholino)methanone | |

| Piperidine | (1H-indazol-3-yl)(piperdin-1-yl)methanone | nih.gov |

| 2-(Pyrrolidin-1-yl)ethanamine | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | |

| 1-(2-Cyanophenyl)piperazine | 2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile | |

| 1,3,4-Thiadiazol-2-amine | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | |

| Diethylamine | N,N-diethyl-1H-indazole-3-carboxamide | ias.ac.in |

| Pyrrolidine | (1H-indazol-3-yl)(pyrrolidin-1-yl)methanone | ias.ac.in |

| N-Ethylpiperazine | (4-ethylpiperazin-1-yl)(1H-indazol-3-yl)methanone | ias.ac.in |

These derivatization strategies provide a powerful toolkit for medicinal chemists to systematically probe the SAR of this compound and to develop new analogs with optimized therapeutic profiles.

Alterations of the Acetic Acid Side Chain

Modifications to the acetic acid moiety of indazole-based compounds offer a direct route to novel derivatives with potentially altered physicochemical properties. A notable strategy involves the synthesis of substituted indazole acetic acids from β-amino acid precursors. This transition metal-free approach allows for the introduction of functional groups directly onto the α-carbon of the acetic acid side chain.

One effective method begins with 3-amino-3-(2-nitroaryl)propanoic acids. By heating these precursors with a suitable nucleophile, such as an alcohol, in the presence of a base like sodium hydroxide, various indazole acetic acid derivatives can be synthesized. diva-portal.org This reaction facilitates the formation of N-N and C-O bonds, leading to products like 2-alkoxyacetic acid derivatives. diva-portal.org For instance, the reaction of 3-amino-3-(2-nitrophenyl)propanoic acid with different alcohols under basic, microwave-assisted conditions has yielded a range of α-substituted indazole acetic acids. diva-portal.org

Interestingly, the choice of nucleophile/solvent can dictate the final product. While simple alcohols yield the expected 2-alkoxyacetic acid derivatives, using ethanolamine as the solvent results in the formation of the unsubstituted indazole acetic acid in excellent yield. diva-portal.org This demonstrates the versatility of the methodology, enabling the synthesis of unsubstituted, hydroxy-, and alkoxy- substituted indazole acetic acids. diva-portal.org In total, 23 novel indazole acetic acids were reported using this strategy, highlighting its utility for creating a library of analogs for further investigation. diva-portal.org

| Precursor | Reagent/Solvent | Conditions | Product |

|---|---|---|---|

| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol / NaOH | Microwave heating | 2-methoxy-2-(1H-indazol-3-yl)acetic acid |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanol / NaOH | Microwave heating | 2-ethoxy-2-(1H-indazol-3-yl)acetic acid |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Isopropanol / NaOH | Microwave heating | 2-isopropoxy-2-(1H-indazol-3-yl)acetic acid |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine / NaOH | Microwave heating | (1H-indazol-3-yl)acetic acid |

Synthesis of Intermediate Precursors for Further Elaboration

The efficient construction of complex indazole derivatives relies heavily on the availability of versatile intermediate compounds. Key precursors such as 1H-indazole-3-carboxylic acid and 1H-indazole-3-carboxaldehyde serve as fundamental building blocks for introducing diversity at the 3-position of the indazole ring.

1H-Indazole-3-carboxylic acid is a cornerstone intermediate. One common synthetic route involves the protection of the indazole nitrogen, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, followed by introduction of a carboxyl group using n-butyl lithium and CO2. The protecting group is subsequently removed to yield the desired carboxylic acid. derpharmachemica.com An alternative, scalable, and diazonium-free method has also been developed. This three-step process starts from commercially available phenylhydrazine and benzaldehyde. google.com These starting materials react to form benzaldehyde phenylhydrazone, which is then treated with oxalyl chloride. The resulting intermediate undergoes a Friedel-Crafts reaction with aluminum chloride to produce a benzylideneaminoisatin, which is finally converted to 1H-indazole-3-carboxylic acid through hydrolysis and ring rearrangement. google.com This method is noted for being safe and easily scalable. google.com

Once obtained, 1H-indazole-3-carboxylic acid is frequently used in coupling reactions. For example, it can be coupled with various substituted amines in the presence of coupling agents like EDC.HCl and HOBT to generate a wide array of 1H-indazole-3-carboxamides. derpharmachemica.com This precursor is also fundamental for producing 1-arylindazole-3-carboxamides, which typically involves an initial amine coupling followed by an N-arylation step. unina.it

| Step | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Phenylhydrazine, Benzaldehyde | - | Benzaldehyde phenylhydrazone |

| 2 | Benzaldehyde phenylhydrazone | Oxalyl chloride, AlCl3 | Benzylideneaminoisatin |

| 3 | Benzylideneaminoisatin | HCl, Acetic acid, Water | 1H-Indazole-3-carboxylic acid |

1H-Indazole-3-carboxaldehydes represent another class of crucial intermediates, providing a reactive handle for a variety of chemical transformations. A general and optimized method for their synthesis involves the nitrosation of indoles. rsc.orgrsc.org This reaction proceeds by treating an indole with sodium nitrite in a slightly acidic environment. rsc.orgrsc.org The process is believed to occur via a multistep pathway that includes nitrosation at the C3 position of the indole to form an oxime, followed by water addition, ring-opening, and subsequent ring-closure to afford the 1H-indazole-3-carboxaldehyde. rsc.org These mild conditions are suitable for converting both electron-rich and electron-deficient indoles, minimizing side reactions and improving yields. rsc.org These aldehydes are key for accessing a variety of polyfunctionalized 3-substituted indazoles. rsc.org

Molecular Targets and Mechanistic Studies of 3 Carbamoyl Indazol 1 Yl Acetic Acid and Analogs

Identification and Validation of Biological Targets

The process of identifying and validating the biological targets of (3-Carbamoyl-indazol-1-yl)-acetic acid and related compounds involves a combination of biochemical assays, structural biology, and cellular studies. This has led to the characterization of its interactions with specific proteins that are critical nodes in disease pathways.

A primary and well-documented target for inhibitors based on the indazole scaffold is Factor D, a critical enzyme in the alternative pathway (AP) of the complement system. nih.govpatsnap.com The complement system is a key component of the innate immune response, but its excessive activation can lead to tissue damage in a variety of diseases. nih.gov

Factor D is a serine protease that circulates in an active form but has very limited substrate specificity, with its only known natural substrate being Factor B when it is complexed with C3b. nih.govnih.gov This cleavage event is the rate-limiting step in the formation of the AP C3 convertase (C3bBb), an enzyme complex that initiates a powerful amplification loop central to the complement response. frontiersin.org Due to its low plasma concentration and pivotal role, Factor D is considered an attractive therapeutic target for selectively blocking the alternative pathway. nih.govnih.gov Small-molecule inhibitors, such as analogs of this compound, have been developed to bind to Factor D with high affinity, thereby inhibiting its proteolytic activity. patsnap.comnih.govconfex.com This targeted inhibition is designed to prevent the excessive activation of the complement cascade implicated in disorders like paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS). patsnap.comnih.gov

Compounds structurally related to this compound, specifically those containing an indazole-3-carboxamide core, have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels. nih.govnih.gov CRAC channels are highly selective calcium channels that are fundamental to store-operated calcium entry (SOCE) in many cell types, especially immune cells like mast cells and T-lymphocytes. nih.govresearchgate.net

The CRAC channel is composed of the Orai pore-forming subunit in the plasma membrane and the STIM calcium sensor in the endoplasmic reticulum. researchgate.net Depletion of calcium from the ER stores triggers STIM to activate Orai, opening the channel and allowing an influx of extracellular calcium. acs.org This calcium influx is a critical signal that controls a wide range of cellular functions, including gene expression, proliferation, and the release of inflammatory mediators. nih.govresearchgate.net The aberrant activation of mast cells, which is controlled by CRAC channels, contributes to numerous diseases, including autoimmune disorders. nih.gov Studies on indazole-3-carboxamides show that they can actively inhibit this calcium influx, thereby stabilizing mast cells and preventing the release of pro-inflammatory mediators. nih.govnih.gov This identifies the CRAC channel as another key biological target for this class of compounds.

While Factor D and CRAC channels are the most directly implicated targets for this compound and its close analogs, the broader indazole scaffold is known to interact with a variety of other biological targets. This suggests potential for additional or off-target activities that warrant exploration.

Different series of indazole derivatives have been evaluated for a range of biological activities. For instance, some indazole compounds have been assessed as inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Other indazole-based molecules have been investigated as anti-cancer agents, with mechanisms including the inhibition of critical signaling kinases such as polo-like kinase 4 and fibroblast growth factor receptor. nih.gov Furthermore, certain indazole-3-carboxamide derivatives have been reported as potent modulators of the cannabinoid CB1 receptor. researchgate.net These findings highlight the versatility of the indazole core structure and suggest that this compound could be profiled against a wider array of enzymes and receptors to fully characterize its selectivity and potential polypharmacology.

Mechanisms of Action in In Vitro Cellular Systems

Understanding the mechanism of action at a cellular level involves studying how the interaction with a biological target translates into a functional cellular response. For this compound and its analogs, this has been demonstrated through pathway analysis and specific enzymatic assays.

The inhibition of Factor D by this compound analogs directly modulates the alternative complement pathway. By blocking Factor D's ability to cleave Factor B, the formation of the AP C3 convertase is prevented. This action effectively halts the entire AP amplification loop, mitigating the downstream effects of uncontrolled complement activation, such as cell lysis and inflammation. nih.govnih.gov

Inhibition of CRAC channels by indazole-3-carboxamides modulates calcium signaling pathways. By blocking store-operated calcium entry, these compounds reduce the sustained increase in intracellular calcium concentration that is necessary for the activation of downstream transcription factors like the nuclear factor of activated T-cells (NFAT). researchgate.net In mast cells, this blockade of calcium influx prevents degranulation and the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-alpha (TNF-α). nih.gov This mechanism demonstrates a direct link between channel modulation and the suppression of inflammatory cellular responses.

The inhibitory activity of this compound and its analogs against their targets has been quantified using various in vitro assays.

For Factor D, a combination of biochemical and cell-based assays are employed. The direct proteolytic activity is measured in biochemical assays using purified complement proteins C3b and Factor B. confex.com Surface plasmon resonance can be used to determine the binding affinity (K_d) of the inhibitors to Factor D. confex.com The functional consequence of this inhibition is often measured in cell-based hemolytic assays, which assess the ability of the compounds to protect erythrocytes (e.g., from rabbits or PNH patients) from complement-mediated lysis. nih.govconfex.com Analogs have shown potent activity in these assays. confex.com

| Compound | Assay Type | Endpoint | Result |

|---|---|---|---|

| ACH-4471 | Proteolytic Activity | IC₅₀ | ~9.8-20 nM |

| ACH-3856 | Proteolytic Activity | IC₅₀ | ~9.8-20 nM |

| ACH-4100 | Proteolytic Activity | IC₅₀ | ~9.8-20 nM |

Data derived from studies on related small-molecule Factor D inhibitors. confex.com

For CRAC channels, the primary assay measures the inhibition of calcium influx in response to ER store depletion. nih.gov In this assay, cells like the RBL-2H3 mast cell line are treated with an agent such as thapsigargin, which triggers the passive depletion of calcium stores and activates CRAC channels. The subsequent rise in intracellular calcium, measured with a fluorescent indicator, is recorded. The ability of a compound to reduce this signal is quantified as an IC₅₀ value. nih.gov

| Compound | Assay Type | Endpoint | Result (IC₅₀) |

|---|---|---|---|

| Analog 12d (N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamide derivative) | Thapsigargin-induced Ca²⁺ Influx | IC₅₀ | 0.67 µM |

| Analog 12a (N-(2,6-difluorophenyl)-1H-indazole-3-carboxamide derivative) | Thapsigargin-induced Ca²⁺ Influx | IC₅₀ | 1.51 µM |

Data from a structure-activity relationship study of indazole-3-carboxamides. nih.gov

Structure Activity Relationship Sar and Rational Design of 3 Carbamoyl Indazol 1 Yl Acetic Acid Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of (3-Carbamoyl-indazol-1-yl)-acetic acid analogs is highly sensitive to modifications across its three primary structural domains. SAR studies have systematically explored substitutions on the indazole ring, the orientation and substitution of the carbamoyl (B1232498) group, and the nature of the N-1 side chain, providing a clear roadmap for rational drug design.

Substituents on the bicyclic indazole core play a pivotal role in modulating the biological activity of this class of compounds. The position, size, and electronic properties of these substituents can significantly influence interactions with target proteins.

Research has shown that substitutions at various positions of the indazole ring are critical for potency. For instance, in the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position. acs.org Conversely, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogs being preferred. acs.org For certain anticancer applications, a 4-fluoro substitution on the indazole ring was found to enhance efficacy. Similarly, evaluation of C7 substituted analogs of an indazole-based Akt inhibitor, A-443654, was identified as a promising strategy for introducing larger substituents that would clash with the gatekeeper methionine residue in the wild-type enzyme, thereby engineering selectivity. ucsf.edu

The electronic nature of the substituents is also a key determinant of activity. Studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed that nitro and ethoxy substitutions notably enhanced anticancer potency. This highlights that electron-withdrawing groups like nitro groups can be favorable for certain biological targets. The collective findings underscore that the indazole ring is not merely a scaffold but an active participant in molecular recognition, where targeted substitutions can fine-tune biological activity. nih.gov

| Position of Substitution | Substituent Type | Impact on Activity | Example Target/Activity |

|---|---|---|---|

| C4 | Methoxy, Hydroxyl | Increased potency | CCR4 Antagonism acs.org |

| C4 | Fluoro | Enhanced efficacy | Anticancer |

| C5, C7 | Small groups tolerated | Maintained activity | CCR4 Antagonism acs.org |

| C6 | Small groups preferred | Optimal activity | CCR4 Antagonism acs.org |

| Indazole Ring | Nitro, Ethoxy | Enhanced potency | Anticancer |

The carbamoyl group at the C3 position is a critical pharmacophoric feature, with both its specific placement (regiochemistry) and its substitution pattern being essential for biological function. nih.gov Studies focused on indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels have demonstrated the absolute necessity of the 3-carboxamide linkage (-CO-NH-Ar). nih.gov

A key study directly compared the activity of an indazole-3-carboxamide with its "reverse amide" isomer, where the linker was oriented as an N-indazol-3-yl-amide (-NH-CO-Ar). The results were striking: the indazole-3-carboxamide derivative actively inhibited calcium influx with a sub-micromolar IC₅₀, whereas its reverse amide isomer was completely inactive, even at concentrations up to 100 µM. nih.gov This highlights an unprecedented requirement for this specific regiochemistry among known CRAC channel blockers and suggests a highly specific hydrogen bonding or steric interaction within the target's binding site that only the 3-carboxamide can satisfy. nih.gov

Furthermore, substitutions on the carbamoyl group itself are a common strategy for exploring the SAR of this compound class. derpharmachemica.com The synthesis of various 1H-indazole-3-carboxamides involves coupling different substituted aryl or aliphatic amines to the indazole-3-carboxylic acid precursor. derpharmachemica.com SAR studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that a suitably substituted carbohydrazide moiety at the C3 position of the indazole ring played a crucial role in achieving strong inhibitory activity. nih.gov

| Compound Structure | Linker Orientation | Biological Activity (Calcium Influx Assay) |

|---|---|---|

| Indazole-3-carboxamide | -CO-NH-Ar | Active (sub-µM IC₅₀) nih.gov |

| "Reverse" N-indazol-3-yl-amide | -NH-CO-Ar | Inactive (at 100 µM) nih.gov |

The side chain at the N-1 position of the indazole ring is a key vector for modifying the physicochemical properties of the molecule and establishing crucial interactions with the biological target. The this compound structure features a side chain that provides specific length, flexibility, and a terminal carboxylic acid group. This acidic moiety is typically ionized at physiological pH, enabling it to form strong ionic bonds or hydrogen bonds with corresponding basic amino acid residues (e.g., Arginine, Lysine) in a protein's active site.

While direct SAR studies extensively modifying the acetic acid chain are not widely reported, the importance of the N-1 substituent is well-established. For instance, in the development of non-steroidal antispermatogenic agents, the presence of substituted benzyl groups at the N-1 position was found to be essential for activity. austinpublishinggroup.com In another study aimed at developing Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a weakly active 1H-indazole-3-carboxamide was significantly improved by introducing a three-carbon linker between the indazole N-1 position and various heterocycles. nih.gov This demonstrates that the length and nature of the N-1 side chain are critical for optimizing target engagement.

The synthesis of various indazole acetic acids has been a subject of research, underscoring the importance of this scaffold in drug discovery programs. researchgate.netdiva-portal.org The acetic acid side chain, therefore, acts as more than a simple linker; its carboxylate group is a key pharmacophoric feature that can confer potency and selectivity by anchoring the molecule in a specific orientation within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For complex scaffolds like indazole-3-carboxamides, QSAR helps to distill SAR observations into predictive models, guiding the design of more potent and selective analogs.

The development of a robust QSAR model begins with a dataset of compounds with well-defined structures and corresponding biological activity data (e.g., IC₅₀ values). These models are built using a "training set" of molecules and then validated using an external "test set" to ensure their predictive power.

For indazole derivatives and related heterocyclic systems, various computational methods are employed. These often include both 2D-QSAR, which uses descriptors calculated from the 2D structure, and 3D-QSAR, which considers the three-dimensional conformation of the molecules. Common 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models based on steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. These models can reliably predict the activity of newly designed compounds before their synthesis, saving significant time and resources.

The primary output of a QSAR analysis is the identification of physicochemical properties and structural features (pharmacophores) that are either beneficial or detrimental to biological activity. These descriptors provide quantitative insight into the SAR.

For indazole-based compounds, QSAR studies often highlight the importance of:

Electronic Properties: The distribution of charge across the molecule is critical. For example, the presence of electron-withdrawing groups on the indazole ring may be identified as a key descriptor that correlates with higher activity for a specific target.

Steric Factors: 3D-QSAR contour maps can reveal regions where bulky substituents are favored (indicating a large hydrophobic pocket in the receptor) and regions where they are disfavored (indicating steric hindrance).

Hydrophobicity: The lipophilicity of the molecule, often represented by LogP, can be a critical descriptor, influencing both target binding and pharmacokinetic properties.

Pharmacophoric Features: QSAR can help define a common pharmacophore model, which is the essential 3D arrangement of features required for activity. For the this compound scaffold, this would likely include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), an aromatic/heterocyclic core (the indazole ring), and a negative ionizable feature (the acetic acid).

| Descriptor Type | Specific Feature | Likely Contribution to Activity |

|---|---|---|

| Electronic | Electron-withdrawing groups on indazole ring | May enhance π-stacking or other electronic interactions with the target. |

| Steric | Substituent size at specific positions (e.g., C6 vs. C7) | Determines fit within the binding pocket; can be optimized to improve selectivity. |

| Hydrogen Bonding | Carbamoyl group (-CONH₂) | Acts as a crucial H-bond donor and acceptor to anchor the molecule. |

| Ionic/Polar | Acetic acid side chain (-CH₂COOH) | Forms key ionic or hydrogen bonds with receptor residues. |

| Hydrophobic | Aromatic rings (indazole, substituents) | Engages in hydrophobic interactions within the target protein. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of analogs of this compound. These in silico methods provide deep insights into ligand-protein interactions, conformational stability, and electronic properties, thereby guiding synthetic efforts toward compounds with improved potency and selectivity.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For analogs of this compound, docking studies have been instrumental in elucidating their mechanism of action against various protein kinases and enzymes. mdpi.comresearchgate.net These simulations help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the binding affinity and specificity of the compounds. nih.gov For instance, docking of indazole derivatives into the active site of enzymes like Tyrosine Threonine Kinase (TTK) or p21-activated kinase 1 (PAK1) has revealed critical binding determinants, paving the way for structure-based drug design. nih.gov

The analysis of binding modes for indazole-3-carboxamide derivatives frequently reveals a conserved set of interactions. The indazole core often establishes key hydrogen bonds within the hinge region of kinase active sites, a common feature for this class of inhibitors. The carboxamide group is also crucial, often forming additional hydrogen bonds with backbone atoms of the target protein. researchgate.net For example, in studies targeting PAK1, the indazole scaffold fits into a specific pocket where the N-H group of the indazole and the amide N-H act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. nih.gov

Interaction fingerprints are 2D representations that summarize the complex 3D interactions between a ligand and a protein. These fingerprints for this compound analogs typically highlight interactions with key amino acid residues such as valine, alanine, leucine, and aspartate in the active site. researchgate.netnih.gov An indazole-based gold(III) carboxamide complex, for instance, was shown to interact with DNA through π-π stacking between the indazole moiety and nucleic acid bases. nih.gov These analyses allow for a systematic comparison of different analogs, helping to establish a clear structure-activity relationship (SAR).

Below is a table summarizing typical interactions observed for indazole-3-carboxamide analogs with protein kinase targets, derived from molecular docking studies.

| Interaction Type | Ligand Moiety | Protein Residue Examples | Significance |

| Hydrogen Bond | Indazole N-H | Hinge Region (e.g., Asp133) | Anchors the ligand in the active site. researchgate.net |

| Hydrogen Bond | Carboxamide C=O | Hinge Region (e.g., Val135) | Provides additional binding stability. researchgate.net |

| Hydrogen Bond | Carboxamide N-H | Hinge Region (e.g., Val135) | Contributes to binding affinity. researchgate.net |

| Hydrophobic Interaction | Indazole Ring | Ile10, Val18, Ala31, Leu134 | Stabilizes the complex. nih.gov |

| π-π Stacking | Indazole Ring | Phe80, Phe82 | Orients the ligand correctly. nih.govnih.gov |

Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as binding energy in kcal/mol or as an inhibition constant, Ki) between a ligand and its target. nih.gov Lower binding energy values suggest a more stable ligand-protein complex and potentially higher potency. uomustansiriyah.edu.iquomustansiriyah.edu.iq For indazole derivatives targeting various enzymes, predicted binding energies have shown strong correlation with experimentally determined inhibitory activities (e.g., IC50 values). researchgate.net For example, docking studies of indazole analogs against the Cyclooxygenase-2 (COX-2) enzyme revealed binding energies ranging from -8.46 to -9.11 kcal/mol for the most potent compounds. researchgate.net These predictions are crucial for prioritizing which novel analogs should be synthesized and tested in vitro, saving significant time and resources. researchgate.net

The following table shows representative predicted binding affinities for different indazole analogs against various protein targets.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

| Indazole-Sulfonamides | JAK3 Kinase | High (specific value not stated) | mdpi.com |

| Indazole-Sulfonamides | ROCK1 Kinase | High (specific value not stated) | mdpi.com |

| 1H-Indazole Analogs | COX-2 | -9.11 | researchgate.net |

| Indazole-3-Carboxamides | Renal Cancer Receptor (6FEW) | High (specific value not stated) | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the binding pose over time. nih.gov MD simulations of indazole derivatives complexed with their target proteins have been used to confirm the stability of the docked conformation and to analyze the flexibility of both the ligand and the protein active site. mdpi.com These simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a more accurate model of the binding event. researchgate.net Studies on indazole derivatives as VEGFR-2 inhibitors and HIF-1α inhibitors have used MD simulations to validate that the most potent compounds remain stably bound within the active site, reinforcing the docking predictions. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound and its analogs. nih.govresearchgate.net These methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govcore.ac.uk The HOMO-LUMO energy gap is a key parameter that helps predict a molecule's chemical reactivity and stability. nih.govresearchgate.net For a series of novel indazole derivatives, DFT calculations were used to identify compounds with the most substantial HOMO-LUMO energy gaps, which can correlate with their biological activity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for potential intermolecular interactions. nih.gov

The table below lists key electronic properties calculated via DFT for representative indazole derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Significance |

| Indazole Derivative 8a | -6.69 | -1.74 | 4.95 | Good electron acceptor, high stability. nih.gov |

| Indazole Derivative 8c | -7.13 | -2.12 | 5.01 | Good electron acceptor, high stability. nih.gov |

| Indazole Derivative 8u | -6.04 | -1.63 | 4.41 | Good electron donor. nih.gov |

| Indazole Derivative 8x | -6.01 | -1.52 | 4.49 | Good electron donor. nih.gov |

Virtual Screening Approaches for Lead Identification and Optimization

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For indazole-based scaffolds, VS can be performed using either ligand-based or structure-based methods. In structure-based virtual screening, molecular docking is used to "dock" thousands of potential compounds into the protein's active site, ranking them based on their predicted binding affinity. This approach has been successfully used to identify novel indazole-3-carboxamide derivatives as potential inhibitors for targets like PAK1. nih.gov The hits from virtual screening are then prioritized for experimental testing, significantly accelerating the process of lead discovery and optimization. nih.gov

Patent Landscape and Intellectual Property Analysis in Academic Research

Analysis of Synthesis-Related Patent Disclosures for (3-Carbamoyl-indazol-1-yl)-acetic acid and Analogs

Patent literature reveals a concerted effort to develop efficient, scalable, and proprietary methods for synthesizing this compound and related structures. These patents not only protect the final compounds but also the novel routes and key intermediates that make their production viable.

The synthesis of the target compound and its analogs typically involves two key stages: the formation of the core indazole-3-carboxamide ring system and the subsequent alkylation at the N1 position with an acetic acid moiety. Patents often claim specific methods and intermediates for each of these stages.

A foundational intermediate is indazole-3-carboxylic acid. One patented approach describes a scalable, diazonium-free route starting from commercially available phenylhydrazine and benzaldehyde. google.com This method proceeds through the formation of benzaldehyde phenylhydrazone, which is then converted to the indazole core. google.com Another key precursor is 1H-indazole-3-carboxamide, which can be synthesized from indazole-3-carboxylic acid. googleapis.com

Once the 1H-indazole-3-carboxamide core is formed, the final step is N-alkylation. Patent disclosures cover the reaction of this intermediate with reagents like chloroacetic acid or its esters to introduce the acetic acid group at the N1 position. googleapis.com A significant challenge in indazole chemistry is controlling the site of alkylation, as reaction can occur at either the N1 or N2 position, leading to isomeric mixtures. google.com

Below is a table of key intermediates claimed in synthesis-related patents.

| Intermediate Compound | Role in Synthesis | Representative Patent Source |

| Indazole-3-carboxylic acid | Core precursor for the indazole ring system | US20110172428A1 google.com |

| 1H-Indazole-3-carboxamide | Direct precursor for N1-alkylation | US20120130078A1 googleapis.com |

| Benzaldehyde phenylhydrazone | Intermediate in a diazonium-free synthesis route | US20110172428A1 google.com |

| 2-(Hydroxyalkyl)nitrosaminobenzaldehyde | Intermediate in an alternative indazole formation | US6998489B2 google.com |

Beyond specific routes, the patent literature discloses key methodological innovations designed to overcome common challenges in indazole synthesis, improving safety, efficiency, and purity.

One of the most critical innovations is the development of methods for regioselective N-alkylation. It is well-documented that alkylating indazoles can lead to a mixture of N1 and N2 isomers. google.com Patents describe processes that favor the formation of the desired N1-substituted isomer, which is crucial for producing the correct final active molecule. google.comgoogle.com This can involve careful selection of reagents, solvents, and reaction conditions.

The table below summarizes key methodological innovations found in the patent literature.

| Methodological Innovation | Description | Significance | Patent Source |

| Regioselective Alkylation | Directing the addition of the acetic acid moiety specifically to the N1 position of the indazole ring to avoid unwanted N2 isomers. | Ensures the production of the correct, biologically active isomer and simplifies purification. | US6998489B2, google.com WO2017186693A1 google.com |

| Diazonium-Free Synthesis | A route to the indazole core that avoids the use of potentially unstable diazonium salt intermediates. | Improves the safety profile and scalability of the synthesis for industrial application. | US20110172428A1 google.com |

| Protecting Group-Free Reactions | Synthesis sequences designed so that sensitive functional groups, like hydroxyls, do not require protection and deprotection steps. | Increases overall efficiency, reduces the number of reaction steps, and lowers material costs. | US6998489B2 google.com |

Academic Contributions to Patentable Discoveries in Indazole Chemistry

Academic research forms the bedrock upon which many patentable discoveries in indazole chemistry are built. Universities and public research organizations contribute by elucidating the biological significance of the indazole scaffold and by developing novel synthetic methodologies.

The initial discovery of the wide-ranging biological activities of indazole derivatives—including anticancer, anti-inflammatory, and protein kinase inhibition properties—largely originated from academic laboratories. nih.govresearchgate.net This fundamental research highlights the therapeutic potential of the indazole class, thereby stimulating interest from pharmaceutical companies and driving the pursuit of patents for specific, optimized derivatives.

Furthermore, academia is a fertile ground for the development of new chemical reactions that can later be adapted for industrial synthesis and become the subject of patents. For instance, university-led research into novel catalytic systems or new reactions, such as photocatalytic C-H amination for functionalizing heterocyclic rings, can provide innovative ways to construct or modify the indazole core. acs.org These new methods, once proven effective, are prime candidates for patenting as they can offer a competitive advantage over existing synthetic routes.

Impact of Patent Literature on Current and Future Academic Research Directions

The patent landscape exerts a significant influence on the direction of academic research in indazole chemistry. The existence of broad patents on certain synthetic routes can steer academic chemists toward exploring new, non-infringing pathways to create indazoles. This can lead to the discovery of entirely new chemical transformations and a deeper understanding of reaction mechanisms.

Patent literature also serves as a valuable resource for academic researchers, offering insights into the synthetic strategies and molecular targets that are of high interest to the pharmaceutical industry. By analyzing recent patent filings, academics can identify emerging trends and tailor their research to address areas of high unmet need or to develop technologies that could be licensed for commercial development. researchgate.net

However, the increasing trend of university patenting can also create challenges. While it facilitates technology transfer, it may also introduce complexities regarding the sharing of research materials and data. zew.de The drive to patent may sometimes delay or alter publication strategies, a primary mode of dissemination in academia. nih.gov Ultimately, the patent literature acts as both a guide and a constraint, shaping the frontiers of academic inquiry by defining the existing intellectual property boundaries and highlighting areas ripe for new discovery.

Future Research Directions and Unexplored Avenues for 3 Carbamoyl Indazol 1 Yl Acetic Acid

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of novel indazole-based therapeutics is intrinsically linked to the development of efficient and environmentally benign synthetic routes. While various methods for the synthesis of indazole derivatives have been established, a focus on green chemistry principles is paramount for future research. nih.govbenthamdirect.com

Current synthetic strategies for indazole acetic acids often involve multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.netdiva-portal.org Future research should prioritize the development of methodologies that are not only high-yielding but also adhere to the principles of sustainable chemistry. This includes the exploration of:

Catalytic Approaches: Utilizing transition-metal or acid/base catalysts can enhance the efficiency and selectivity of indazole synthesis. benthamdirect.com The development of novel catalytic systems could enable more direct and atom-economical routes to (3-Carbamoyl-indazol-1-yl)-acetic acid.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of indazole derivatives. researchgate.netnih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, making them an attractive avenue for the sustainable production of indazole-based compounds. nih.gov

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a critical aspect of sustainable synthesis. nih.govsphinxsai.com

By focusing on these green synthetic approaches, researchers can develop more economical and environmentally responsible methods for the production of this compound, facilitating its broader investigation and potential clinical development.

Exploration of Novel Biological Targets and Therapeutic Applications (Preclinical)

Indazole derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govnih.govresearchgate.net The unique structural features of this compound suggest that it may interact with a range of biological targets, warranting extensive preclinical investigation.

Future research should focus on identifying and validating novel biological targets for this compound. A systematic screening against a panel of disease-relevant targets could uncover previously unknown therapeutic applications. Promising areas for preclinical investigation include:

Oncology: Given that several indazole derivatives are approved anticancer drugs, evaluating the antiproliferative activity of this compound against various cancer cell lines is a logical step. mdpi.comrsc.org Mechanistic studies to identify its specific molecular targets within cancer cells would be crucial.

Inflammatory Diseases: The anti-inflammatory potential of indazole compounds is well-documented. nih.govnih.govresearchgate.net Preclinical models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease could be employed to assess the efficacy of this compound.

Infectious Diseases: The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Screening this compound against a broad spectrum of bacteria and fungi could reveal novel antimicrobial leads.

Neurodegenerative Disorders: Some indazole derivatives have shown potential in the context of neurological disorders. nih.govtaylorandfrancis.com Investigating the neuroprotective effects of this compound in relevant preclinical models could open up new avenues for the treatment of diseases like Alzheimer's or Parkinson's.

A comprehensive preclinical evaluation will be instrumental in elucidating the therapeutic potential of this promising compound and guiding its future clinical development.

Advanced Computational and Machine Learning Approaches for Compound Optimization

The integration of computational and machine learning techniques has revolutionized the drug discovery process, enabling the rapid and cost-effective optimization of lead compounds. nih.govmdpi.com These in silico approaches can be powerfully applied to refine the structure of this compound and enhance its therapeutic properties.

Future research in this area should leverage:

In Silico Screening: Virtual screening of large compound libraries against identified biological targets can help in the rational design of more potent and selective analogs of this compound. nih.govresearchgate.netmdpi.com

Molecular Docking: These studies can provide valuable insights into the binding interactions between the compound and its biological target at the molecular level, guiding structure-activity relationship (SAR) studies. mdpi.com

Machine Learning Models: By training machine learning algorithms on existing data for indazole derivatives, it is possible to predict the biological activity and pharmacokinetic properties of novel analogs, thereby accelerating the optimization process. nih.govmdpi.com

The synergy between computational modeling and experimental validation will be key to unlocking the full potential of this compound as a therapeutic agent.

Integration with Emerging Drug Discovery Technologies and High-Throughput Screening

Modern drug discovery is characterized by the use of high-throughput screening (HTS) and other emerging technologies to rapidly identify and characterize promising drug candidates. researchgate.netmdpi.com The application of these technologies to the study of this compound and its derivatives will be crucial for accelerating its development.

Future research should incorporate:

High-Throughput Screening (HTS): Screening large libraries of compounds derived from the this compound scaffold against various biological targets will enable the rapid identification of hits with desired activities.

Fragment-Based Drug Discovery: This approach can be used to identify small molecular fragments that bind to the target of interest, which can then be elaborated into more potent lead compounds based on the this compound structure. nih.gov

Phenotypic Screening: This method involves testing compounds in cell-based or organism-based models of disease to identify molecules that produce a desired phenotypic change, without prior knowledge of the biological target.

By embracing these advanced drug discovery technologies, researchers can efficiently explore the therapeutic potential of the this compound scaffold and identify promising candidates for further development.

Collaborative Research Opportunities in Indazole Chemistry and Biology

The multifaceted nature of drug discovery and development necessitates a collaborative approach, bringing together experts from various disciplines. rsc.orgupol.cz The future advancement of this compound research will be significantly enhanced through strategic partnerships.

Opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development, facilitating the translation of promising findings into new therapies. rsc.org

Interdisciplinary Research Teams: Bringing together synthetic chemists, medicinal chemists, biologists, computational scientists, and clinicians will foster a comprehensive approach to the study of this compound, from synthesis and biological evaluation to clinical translation.

Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate the pace of discovery and avoid duplication of efforts within the research community.

Through collaborative efforts, the scientific community can collectively harness the potential of this compound and pave the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the established synthetic pathways for (3-Carbamoyl-indazol-1-yl)-acetic acid, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Indazole functionalization : Introduce the carbamoyl group at the 3-position of indazole using urea or carbamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Acetic acid conjugation : React the 3-carbamoyl-indazole with chloroacetic acid or its ester derivatives in the presence of a base (e.g., NaH) to form the acetic acid moiety .

Purification : Recrystallization from a DMF/acetic acid mixture (1:1 v/v) removes unreacted starting materials. Final purity (>95%) is confirmed via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies protons on the indazole ring (δ 7.8–8.2 ppm), carbamoyl NH₂ (δ 6.5–7.0 ppm), and acetic acid CH₂ (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl (C=O) groups at ~170 ppm .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (acetic acid C=O) validate functional groups .

- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ at m/z corresponding to the molecular formula (e.g., C₁₀H₈N₃O₃⁻ = 242.06) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential acetic acid vapor release .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Waste Disposal : Segregate acidic waste in labeled containers for incineration, adhering to local regulations .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Solubility : At pH < 4, the acetic acid moiety remains protonated, reducing solubility. Conduct reactions in buffered solutions (pH 6–7) to enhance nucleophilic attack on the indazole ring .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc)₂ (5 mol%) in DMF at 80°C increases coupling efficiency by 20% compared to uncatalyzed reactions .

- Yield Analysis : Use LC-MS to quantify unreacted indazole and adjust stoichiometry (e.g., 1.2:1 molar ratio of chloroacetic acid to indazole derivative) .

Q. How should contradictory NMR and HPLC data be resolved during purity assessment?

- Methodological Answer :

- Scenario : NMR indicates >95% purity, but HPLC shows a minor peak (2–3% impurity).

- Root Cause Analysis :

Solvent Artifacts : Ensure NMR solvents (e.g., DMSO-d₆) are anhydrous. Residual water (δ 3.3 ppm) may obscure peaks .

HPLC Gradient Optimization : Adjust the acetonitrile gradient (e.g., 10% to 50% over 20 min) to separate polar impurities (e.g., residual urea) .

Q. What experimental strategies mitigate degradation of this compound in aqueous solutions?

- Methodological Answer :

- Stability Studies :

pH Screening : Store solutions at pH 5–6 (acetate buffer) to minimize hydrolysis. At pH > 8, the carbamoyl group hydrolyzes to carboxylic acid, detected via TLC (Rf shift from 0.6 to 0.3) .

Temperature Control : Refrigerate solutions (4°C) to reduce degradation rates by 50% compared to room temperature .

- Analytical Monitoring : Use UV-Vis spectroscopy (λmax = 260 nm) to track absorbance changes over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.